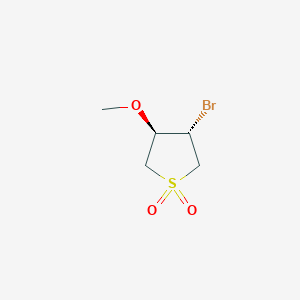
(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide, also known as BMTD, is a synthetic compound with a unique chemical structure. It has been the subject of significant scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In
Aplicaciones Científicas De Investigación
(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain insects and fungi. In addition, this compound has been investigated for its potential use in the production of new materials, such as polymers and coatings.
Mecanismo De Acción
(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide exerts its effects through the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to inhibit the growth of certain cancer cells and to induce cell death in these cells. In addition, this compound has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, allowing for the production of large quantities of the compound for use in experiments. This compound has also been shown to have low toxicity, making it a safe compound to use in laboratory settings. However, this compound has some limitations for use in lab experiments. It has limited solubility in water, which can limit its use in certain experiments. In addition, this compound has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
For research on (3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide include the development of new drugs, the use of this compound as a pesticide, and the exploration of this compound as a material for use in the production of new polymers and coatings.
Métodos De Síntesis
(3S,4R)-3-Bromo-4-methoxythiolane 1,1-dioxide can be synthesized using various methods, including the reaction of 3-bromo-4-methoxythiophene with hydrogen peroxide or m-chloroperoxybenzoic acid. Another method involves the reaction of 3-bromo-4-methoxythiophene with dimethyl sulfoxide and hydrogen peroxide. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Propiedades
IUPAC Name |
(3S,4R)-3-bromo-4-methoxythiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZULUONTENMHNV-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CS(=O)(=O)C[C@H]1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)
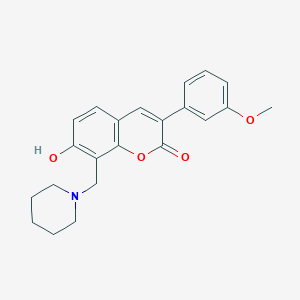
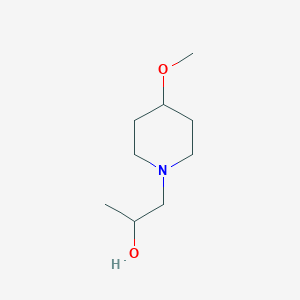
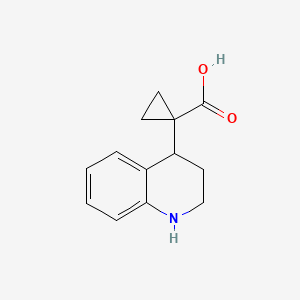

![6-ethyl 3-methyl 2-acetamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2458183.png)


![4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2458189.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2458191.png)
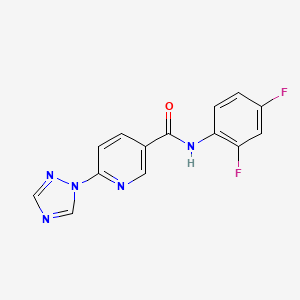

![4-acetyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458194.png)